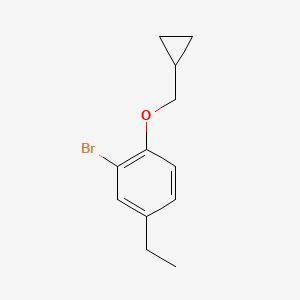
2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene is an organic compound with the molecular formula C12H15BrO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropylmethoxy group, and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene typically involves the bromination of a suitable benzene derivative followed by the introduction of the cyclopropylmethoxy and ethyl groups. One common method involves the following steps:
Bromination: A benzene derivative is brominated using bromine (Br) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the desired position.
Cyclopropylmethoxylation: The brominated benzene derivative is then reacted with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) to introduce the cyclopropylmethoxy group.
Ethylation: Finally, the compound is ethylated using an ethylating agent such as ethyl iodide (CHI) in the presence of a base to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH), amines (NH), or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic or basic medium.
Reduction: Hydrogen gas (H) in the presence of a palladium (Pd) or platinum (Pt) catalyst.
Major Products Formed
Substitution: Formation of 2-cyclopropylmethoxy-5-ethyl-phenol or 2-cyclopropylmethoxy-5-ethyl-aniline.
Oxidation: Formation of 2-cyclopropylmethoxy-5-ethyl-benzaldehyde or 2-cyclopropylmethoxy-5-ethyl-benzoic acid.
Reduction: Formation of 2-cyclopropylmethoxy-5-ethyl-benzene.
Wissenschaftliche Forschungsanwendungen
2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropylmethoxy group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The ethyl group can influence the compound’s lipophilicity and its ability to interact with biological membranes.
Vergleich Mit ähnlichen Verbindungen
2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene can be compared with other similar compounds such as:
1-Bromo-2-cyclopropylmethoxy-benzene: Lacks the ethyl group, which can affect its reactivity and applications.
1-Bromo-2-ethoxy-5-ethyl-benzene: Contains an ethoxy group instead of a cyclopropylmethoxy group, leading to different chemical properties and applications.
1-Bromo-2-cyclopropylmethoxy-4-ethyl-benzene: The position of the ethyl group is different, which can influence its reactivity and interactions.
Eigenschaften
Molekularformel |
C12H15BrO |
|---|---|
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
2-bromo-1-(cyclopropylmethoxy)-4-ethylbenzene |
InChI |
InChI=1S/C12H15BrO/c1-2-9-5-6-12(11(13)7-9)14-8-10-3-4-10/h5-7,10H,2-4,8H2,1H3 |
InChI-Schlüssel |
WKZJSWNQALBJFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)OCC2CC2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














